Calcium erbium fluoride (1/1/5)
Description
Calcium erbium fluoride (CaF₂:Er³⁺), often denoted as Er-doped calcium fluoride, is a crystalline material where erbium ions (Er³⁺) are incorporated into the calcium fluoride (CaF₂) lattice. The "1/1/5" stoichiometry likely refers to a 5 mol% erbium-doped variant (5 mol% Er:CaF₂), as described in recent studies . This material is synthesized via co-precipitation followed by hot-pressing under vacuum, achieving high transparency (~85% in visible/near-infrared wavelengths) and pore-free microstructures with an average grain size of ~8 µm when sintered at 800°C . The incorporation of Er³⁺ ions introduces strong absorption peaks in the infrared region, making it a candidate for upconversion lasers and photonic devices .
Properties
CAS No. |
53801-56-2 |
|---|---|
Molecular Formula |
CaErF5 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
calcium;erbium(3+);pentafluoride |
InChI |
InChI=1S/Ca.Er.5FH/h;;5*1H/q+2;+3;;;;;/p-5 |
InChI Key |
XSGAIQDWRBNSGK-UHFFFAOYSA-I |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[Ca+2].[Er+3] |
Origin of Product |
United States |
Preparation Methods
Principle and Raw Materials
The chemical coprecipitation method represents one of the most effective approaches for synthesizing calcium erbium fluoride. This method involves the simultaneous precipitation of calcium and erbium ions in the presence of fluoride ions to form the desired compound.
Table 1: Raw Materials for Chemical Coprecipitation Method
| Chemical | Formula | Function |
|---|---|---|
| Calcium nitrate tetrahydrate | Ca(NO₃)₂·4H₂O | Calcium source |
| Erbium nitrate pentahydrate | Er(NO₃)₃·5H₂O | Erbium source |
| Potassium fluoride dihydrate | KF·2H₂O | Fluoride source |
| Ethanol | C₂H₅OH | Washing agent |
| Deionized water | H₂O | Solvent |
Synthesis Procedure
The synthesis procedure is adapted from methods used for preparing erbium-doped calcium fluoride materials:
Prepare a calcium solution by dissolving calcium nitrate tetrahydrate in deionized water to achieve a concentration of 0.05-2.5 mol/L.
Prepare an erbium solution by dissolving erbium nitrate pentahydrate in deionized water, adjusting concentrations to achieve the desired Ca²⁺:Er³⁺ molar ratio of 1:1.
Prepare a fluoride solution by dissolving potassium fluoride dihydrate in deionized water at a concentration of 0.1-5 mol/L.
The calcium and erbium solutions are mixed together thoroughly to create a homogeneous cationic solution.
The mixed solution is slowly poured into the fluoride solution under continuous magnetic stirring at 200-500 rpm.
The reaction generates a suspension of calcium erbium fluoride nanoparticles according to the following reaction:
Ca²⁺ + Er³⁺ + 5F⁻ → CaF₅ErAllow the suspension to stand for 24-48 hours for complete precipitation.
The precipitate is washed multiple times with ethanol to remove residual reactants and byproducts.
The washed precipitate is centrifuged at 3000 rpm for 10 minutes to separate the solid particles.
The collected solid is vacuum-dried at 60-120°C to obtain calcium erbium fluoride powder.
Optimization Parameters
The quality and properties of the final product can be significantly influenced by several parameters:
Table 2: Critical Parameters for Coprecipitation Synthesis
| Parameter | Recommended Range | Effect on Product |
|---|---|---|
| Ca²⁺:Er³⁺ molar ratio | 1:1 | Determines stoichiometry of CaF₅Er |
| Solution concentration | Ca²⁺+Er³⁺: 0.05-2.5 mol/L; F⁻: 0.1-5 mol/L | Affects particle size and homogeneity |
| Stirring speed | 200-500 rpm | Influences particle size distribution |
| Standing time | 24-48 hours | Ensures complete precipitation |
| Drying temperature | 60-120°C | Affects crystallinity and purity |
Sintering Process for Crystalline CaF₅Er
Equipment and Materials
After obtaining the calcium erbium fluoride powder through coprecipitation, a sintering process is often necessary to improve crystallinity and optical properties.
Table 3: Sintering Equipment and Materials
| Equipment/Material | Specification | Function |
|---|---|---|
| Discharge plasma sintering device | Vacuum capability ≤5Pa | Sintering apparatus |
| Graphite jig | Temperature resistant | Sample holder |
| Inert gas supply | High purity | Atmosphere control |
Sintering Procedure
Place the dried calcium erbium fluoride powder into a graphite jig.
Position the jig in the discharge plasma sintering device.
Establish vacuum conditions with tightness ≤5Pa.
Heat the sample from room temperature to 600-1100°C at a rate of 10-80°C/min.
Apply pressure of 20-80 MPa during the heating process.
Maintain the temperature and pressure for 10-30 minutes to allow proper crystallization.
Sintering Parameters Optimization
The sintering process significantly affects the optical and structural properties of calcium erbium fluoride. Optimization of sintering parameters is crucial for obtaining high-quality materials with desired characteristics.
Table 4: Optimization of Sintering Parameters
| Parameter | Recommended Range | Effect on Properties |
|---|---|---|
| Temperature | 600-1100°C | Affects crystallinity and grain size |
| Heating rate | 10-80°C/min | Influences homogeneity |
| Pressure | 20-80 MPa | Controls density and microstructure |
| Dwell time | 10-30 minutes | Determines extent of crystallization |
| Cooling rate | Controlled furnace cooling | Prevents thermal stress |
Spray Drying Method for Nano-sized CaF₅Er
Equipment Setup
The spray drying method represents an alternative approach for preparing nano-sized calcium erbium fluoride particles with controlled morphology.
Precursor Solutions
Table 5: Precursor Solutions for Spray Drying Method
| Solution | Chemical | Formula | Concentration |
|---|---|---|---|
| Calcium solution | Calcium hydroxide | Ca(OH)₂ | 2 mmol/L |
| Erbium solution | Erbium nitrate | Er(NO₃)₃ | 2 mmol/L |
| Fluoride solution | Ammonium fluoride | NH₄F | 10 mmol/L |
Process Procedure
- Prepare the calcium solution by dissolving calcium hydroxide in deionized water.
- Prepare the erbium solution by dissolving erbium nitrate in deionized water.
- Mix the calcium and erbium solutions in appropriate ratios to achieve the desired stoichiometry.
- Prepare the fluoride solution by dissolving ammonium fluoride in deionized water.
- Feed the mixed cation solution and the fluoride solution simultaneously to the two-liquid nozzle at a rate of approximately 10 mL/min.
- Atomize the solutions into a heated air stream (≈70°C) within the glass column.
- The reaction occurs during atomization, forming calcium erbium fluoride particles.
- Collect the particles using an electrostatic precipitator.
- Further process the collected particles as needed for specific applications.
Modified Fluorolytic Sol-Gel Synthesis
Principle and Reagents
The fluorolytic sol-gel method represents a non-aqueous approach for synthesizing metal fluorides with nanoscopic dimensions. This method can be adapted for the preparation of calcium erbium fluoride.
Table 6: Materials for Fluorolytic Sol-Gel Synthesis
| Chemical | Formula | Function |
|---|---|---|
| Calcium alkoxide | Ca(OR)₂ | Calcium source |
| Erbium alkoxide | Er(OR)₃ | Erbium source |
| Anhydrous hydrogen fluoride | HF | Fluorinating agent |
| Anhydrous organic solvent | Varies | Reaction medium |
Synthesis Procedure
- Prepare calcium alkoxide solution in an anhydrous organic solvent under inert atmosphere.
- Add erbium alkoxide to the solution in the appropriate ratio.
- Gradually introduce anhydrous hydrogen fluoride to the alkoxide solution while maintaining controlled temperature conditions.
The fluorolysis reaction proceeds according to:
Ca(OR)₂ + Er(OR)₃ + 5HF → CaF₅Er + 5ROHAllow the sol formation process to complete under continuous stirring.
- Age the sol to ensure complete reaction and structural reorganization.
- Process the sol further through drying or other methods depending on the desired final form.
Advantages and Limitations
Advantages:
- Produces high-purity materials with controlled stoichiometry
- Generates nanoscale particles with high surface area
- Allows for homogeneous dispersion of erbium within the calcium fluoride matrix
- Can be conducted at relatively low temperatures
Limitations:
- Requires careful handling of hydrogen fluoride, which is highly corrosive
- Sensitive to moisture contamination
- May require specialized equipment for inert atmosphere processing
Characterization of Calcium Erbium Fluoride
Structural Characterization
The prepared calcium erbium fluoride materials can be characterized using various analytical techniques:
Optical Properties Assessment
Given the potential optical applications of calcium erbium fluoride, assessment of optical properties is crucial:
- Ultraviolet-Visible (UV-Vis) Spectroscopy for absorption characteristics
- Photoluminescence (PL) Spectroscopy for emission properties
- Laser excitation studies for evaluating laser material potential
Chemical Reactions Analysis
Types of Reactions: Calcium erbium fluoride primarily undergoes substitution and complexation reactions. These reactions are influenced by the presence of fluoride ions, which can act as ligands and form complexes with various metal ions.
Common Reagents and Conditions: Typical reagents used in reactions involving calcium erbium fluoride include acids, bases, and other fluoride-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products: The major products formed from reactions involving calcium erbium fluoride depend on the specific reagents and conditions used. For example, reacting with strong acids may result in the formation of soluble erbium salts, while reactions with bases can lead to the precipitation of erbium hydroxides.
Scientific Research Applications
Calcium erbium fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other erbium-containing compounds and materials.
Biology: Employed in bioimaging and as a contrast agent due to its luminescent properties.
Medicine: Investigated for potential use in targeted drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of optical fibers, lasers, and other photonic devices due to its ability to emit light at specific wavelengths.
Mechanism of Action
The mechanism by which calcium erbium fluoride exerts its effects is primarily related to the electronic transitions of the erbium ions. When erbium ions are excited by an external energy source, they can emit light at characteristic wavelengths. This property is exploited in various applications, such as in lasers and optical amplifiers. The molecular targets and pathways involved include the electronic states of the erbium ions and their interactions with the surrounding lattice.
Comparison with Similar Compounds
Structural and Optical Properties
Key Findings :
- Er-doped CaF₂ exhibits superior optical clarity compared to pure CaF₂ in the NIR range due to controlled Er³⁺ incorporation .
- ErF₃ is chemically distinct, forming hexagonal crystals and primarily used in metallurgical processes (e.g., erbium metal production) .
- Er:YAG leverages a garnet matrix, offering high thermal stability for medical/dental lasers but requires complex crystal growth .
Cost and Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
